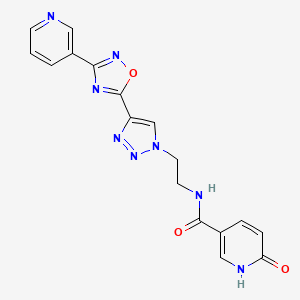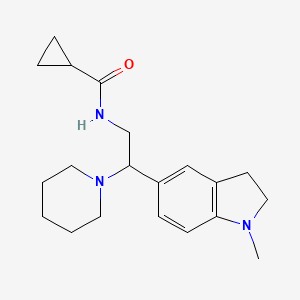![molecular formula C21H18ClN5O2S B2674750 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 894036-27-2](/img/structure/B2674750.png)
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide” is a compound that falls under the category of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles are highly attractive heterocyclic units because of their diverse biological activity .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves a three-component and three-stage synthetic protocol . The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is a common method for the synthesis of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of thiazole moiety .Wissenschaftliche Forschungsanwendungen
Antiallergy Activity
Compounds within the thiazolo[3,2-b][1,2,4]triazol class, such as N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide, have been synthesized and evaluated for their antiallergy activities. In one study, a series of N-(4-substituted-thiazolyl)oxamic acid derivatives were tested for antiallergy activity using the rat PCA model. These compounds exhibited significant potency, with some analogues showing a 50% inhibition at doses lower than 2 mg/kg orally, which was more effective than disodium cromoglycate, a standard antiallergy medication. This indicates their potential as orally active antiallergy agents (Hargrave, Hess, & Oliver, 1983).
Structural Characterization and Synthesis
Research has focused on the synthesis and structural characterization of compounds within the thiazolo[3,2-b][1,2,4]triazol class. For instance, studies have synthesized and analyzed the crystal structure of compounds with similar backbones, confirming their structure through single-crystal diffraction. These studies provide a foundation for understanding the molecular geometry and potential applications of these compounds in various fields, including material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antifungal Activities
Compounds related to this compound have shown promising antimicrobial and antifungal activities. The synthesis of formazans from Mannich base derivatives of similar compounds has been explored for their antimicrobial potential. These compounds exhibited moderate activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition
Research into thiazole and thiadiazole derivatives has explored their potential as corrosion inhibitors for metals such as iron. By utilizing density functional theory (DFT) calculations and molecular dynamics simulations, studies have demonstrated the effectiveness of these compounds in protecting metal surfaces from corrosion. This highlights the potential application of this compound and similar molecules in industrial settings to prevent metal degradation (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-2-8-16(9-3-13)24-20(29)19(28)23-11-10-17-12-30-21-25-18(26-27(17)21)14-4-6-15(22)7-5-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKWPCWIMUXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone](/img/structure/B2674672.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine](/img/structure/B2674673.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2674677.png)
![N,N-Dimethyl-1-[3-(prop-2-enoylamino)propyl]pyrrolidine-2-carboxamide](/img/structure/B2674678.png)



![7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2674683.png)
![Ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2674687.png)
![1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine](/img/structure/B2674689.png)
![tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B2674690.png)
